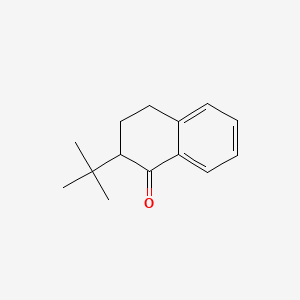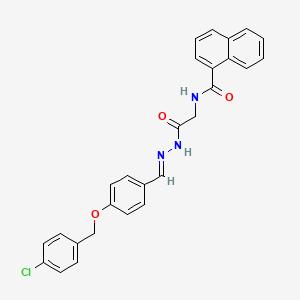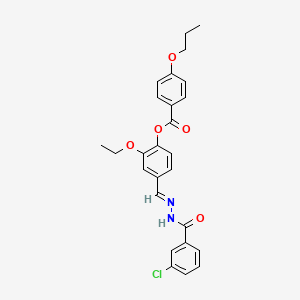
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone: is an organic compound belonging to the class of naphthalenones It is characterized by a tert-butyl group attached to the second carbon of a dihydronaphthalenone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.
Reduction: The resulting product is then subjected to catalytic hydrogenation to reduce the aromatic ring, forming the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of naphthalene derivatives and tert-butyl chloride.
Catalysts: Employing efficient catalysts to ensure high yield and purity.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize production efficiency.
化学反应分析
Types of Reactions
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the electrophile used.
科学研究应用
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
2-tert-Butyl-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
2-tert-Butyl-1-naphthaldehyde: Contains an aldehyde group instead of a ketone.
2-tert-Butyl-1-naphthoic acid: Features a carboxylic acid group.
Uniqueness
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone is unique due to its dihydronaphthalenone structure, which imparts distinct chemical properties and reactivity compared to its fully aromatic or fully saturated counterparts.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
2-tert-butyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-7,12H,8-9H2,1-3H3 |
InChI 键 |
UEAGJMQDBXPLBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)




![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)


![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)

